![molecular formula C9H16N2O B595238 3-T-Butyl-1-(2-hydroxyethyl)pyrazole CAS No. 1255574-70-9](/img/structure/B595238.png)
3-T-Butyl-1-(2-hydroxyethyl)pyrazole
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Overview
Description
3-T-Butyl-1-(2-hydroxyethyl)pyrazole is a compound with the molecular formula C9H16N2O . It is a pyrazole derivative, which is a class of compounds containing a five-member aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H16N2O/c1-9(2,3)8-4-5-11(10-8)6-7-12/h4-5,12H,6-7H2,1-3H3
. The molecular weight of the compound is 168.24 . Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . They are involved in various reactions in different media .Scientific Research Applications
Synthesis and Chemical Properties
3-T-Butyl-1-(2-hydroxyethyl)pyrazole is a chemical compound that has been explored for its potential in various scientific research applications. The pyrazole moiety, similar to the one present in this compound, is known for its wide spectrum of biological activities, making it a significant subject in synthetic chemistry. For instance, pyrazole derivatives have been incorporated into drugs like Teneligliptin, a Type 2 Diabetes medication, showcasing the importance of such structures in medicinal chemistry. Researchers have focused on designing economical routes for synthesizing such compounds, underlining the relevance of pyrazole derivatives in drug development (Kesarkar, Kashid, & Sukthankar, 2021).
Metal Complexes and Coordination Chemistry
The pyrazole group has also been used as a building block in the synthesis of metal complexes. For example, 3,5-bis(4-butoxyphenyl)pyrazole groups have been employed to create gold(I) and palladium(II) derivatives. These complexes are notable for their diverse bonding interactions and have implications in materials science and catalysis, illustrating the versatility of pyrazole-based compounds in creating complex molecular architectures (Claramunt et al., 2003).
Green Chemistry Applications
In the realm of green chemistry, pyrazole derivatives have been synthesized through eco-friendly methods. For instance, pyrano[2,3-c]pyrazoles were produced using solvent-free conditions, emphasizing the role of such compounds in developing sustainable chemical processes. This approach not only contributes to the environmentally conscious synthesis of heterocyclic compounds but also opens avenues for their application in green chemistry initiatives (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Spectroscopic and Structural Studies
Spectroscopic studies on pyrazole derivatives, including NMR chemical shifts, have provided insights into their structural properties. Such studies are fundamental in understanding the electronic and spatial configuration of these compounds, which is crucial for their application in various scientific fields, including materials science, pharmacology, and chemical synthesis (Cabildo, Claramunt, & Elguero, 1984).
Future Directions
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
2-(3-tert-butylpyrazol-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9(2,3)8-4-5-11(10-8)6-7-12/h4-5,12H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOFWWFXTWVQTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681977 |
Source
|
Record name | 2-(3-tert-Butyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1255574-70-9 |
Source
|
Record name | 1H-Pyrazole-1-ethanol, 3-(1,1-dimethylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-tert-Butyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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